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Compound of Interest

Compound Name: A 80426 mesylate

Cat. No.: B1139112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding affinity of A-80426

mesylate, a potent and selective α2-adrenoceptor antagonist with additional activity as a

serotonin (5-HT) uptake inhibitor. This document summarizes key quantitative data, details

experimental protocols for receptor binding assays, and visualizes associated signaling

pathways and experimental workflows.

Core Compound Profile
A-80426 is recognized for its dual mechanism of action, targeting both the α2-adrenergic

receptors and the serotonin transporter (SERT), suggesting potential therapeutic applications

as an antidepressant.[1] Its affinity for these two targets has been characterized through

various in vitro and in vivo studies.

Quantitative Binding Affinity Data
The binding affinity of A-80426 mesylate for its primary targets is summarized in the table

below. This data is critical for understanding the compound's potency and selectivity.
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Target
Radioliga
nd

Assay
Type

Paramete
r

Value Species
Referenc
e

α2-

Adrenocept

or

[3H]-

Rauwolscin

e

Radioligan

d Binding
Ki 2.0 nM Rat [1]

Serotonin

Transporte

r (SERT)

[3H]-

Paroxetine

Radioligan

d Binding
Ki 3.8 nM

Not

Specified
[1]

Synaptoso

mal 5-HT

Uptake

Not

Applicable

Functional

Assay
IC50 13 nM

Not

Specified
[1]

α2-

Adrenocept

or

Blockade

Not

Applicable

Functional

Assay

(electrically

stimulated

rat vas

deferens

and atria)

pEC30 7.4-7.5 Rat [1]

Key:

Ki: Inhibition constant, indicating the affinity of a ligand for a receptor. A lower Ki value

signifies higher affinity.

IC50: Half-maximal inhibitory concentration, representing the concentration of a drug that is

required for 50% inhibition in vitro.

pEC30: The negative logarithm of the molar concentration of an antagonist that produces

30% of the maximal possible effect.

Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the binding

affinity table.
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Radioligand Binding Assay for α2-Adrenoceptor Affinity
(Ki Determination)
This protocol outlines a typical procedure for determining the binding affinity of a test

compound for the α2-adrenoceptor using a competitive radioligand binding assay.

1. Materials:

Receptor Source: Membrane preparations from tissues or cells expressing α2-adrenoceptors

(e.g., rabbit ciliary body membranes).[2]

Radioligand: A high-affinity α2-adrenoceptor antagonist radioligand, such as [3H]-

Rauwolscine.

Test Compound: A-80426 mesylate.

Reference Compound: A known α2-adrenoceptor antagonist (e.g., phentolamine).

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Cold assay buffer.

Scintillation Cocktail.

96-well microplates.

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to

reduce non-specific binding.[3]

2. Procedure:

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to

pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein

concentration of the membrane preparation.[3]

Assay Setup: In a 96-well plate, set up triplicate wells for:

Total Binding: Contains membrane preparation and radioligand.
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Non-specific Binding: Contains membrane preparation, radioligand, and a high

concentration of a non-labeled antagonist to saturate the receptors.

Test Compound: Contains membrane preparation, radioligand, and serial dilutions of A-

80426 mesylate.

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to

reach equilibrium (e.g., 60 minutes).[3]

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell

harvester. This separates the bound radioligand from the free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound

radioligand.[3]

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity using a scintillation counter.

3. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration to generate a sigmoidal dose-response curve.

Determine the IC50 value from the curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Serotonin Transporter
(SERT) Affinity (Ki Determination)
This protocol describes a method to determine the binding affinity of a compound for the

serotonin transporter.

1. Materials:
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Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin

transporter (hSERT).[4]

Radioligand: A high-affinity SERT radioligand such as [3H]-Paroxetine or [3H]-Citalopram.[4]

Test Compound: A-80426 mesylate.

Reference Compound: A known selective serotonin reuptake inhibitor (SSRI) like fluoxetine.

[4]

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

[4]

Wash Buffer: Cold assay buffer.[4]

Scintillation Cocktail.

96-well microplates.

2. Procedure:

Cell Membrane Preparation: Culture hSERT-expressing HEK293 cells, harvest them, and

homogenize in ice-cold assay buffer. Centrifuge to obtain a membrane pellet, which is then

resuspended. Determine the protein concentration.[4]

Binding Assay: In a 96-well plate, add the following in triplicate:

Assay buffer for total binding.

A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) for non-

specific binding.[4]

Serial dilutions of A-80426 mesylate.

Add the cell membrane preparation to each well.

Initiate the binding reaction by adding the radioligand.
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Incubation: Incubate the plate to allow the binding to reach equilibrium.

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters,

followed by washing with cold wash buffer.

Radioactivity Measurement: Measure the radioactivity retained on the filters using a

scintillation counter.

3. Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of A-80426 mesylate.

Determine the IC50 value from the resulting curve.

Calculate the Ki value using the Cheng-Prusoff equation.[4]

Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental

workflow for a radioligand binding assay and the signaling pathway of the α2-adrenoceptor.
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Caption: Experimental workflow for a competitive radioligand binding assay.
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Caption: Simplified signaling pathway of the α2-adrenoceptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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